2-(4-chloro-3-methylphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2/c1-17-13-19(7-8-20(17)24)31-15-23(30)27-21-14-22(26-16-25-21)29-11-9-28(10-12-29)18-5-3-2-4-6-18/h2-8,13-14,16H,9-12,15H2,1H3,(H,25,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGIRPDKCNYMSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(4-chloro-3-methylphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide , with the CAS number 1396766-03-2 , has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is , and its molecular weight is 437.9 g/mol . The compound features a piperazine moiety, which is significant in many pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | C23H24ClN5O2 |
| Molecular Weight | 437.9 g/mol |
| CAS Number | 1396766-03-2 |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). It exhibits properties that suggest potential as an antidepressant and anxiolytic agent due to its ability to modulate serotonin and dopamine pathways.
Key Mechanisms:
- Serotonin Reuptake Inhibition : The piperazine structure may facilitate binding to serotonin transporters, enhancing serotonin availability in synaptic clefts.
- Dopamine Modulation : The phenylpiperazine component suggests a role in dopamine receptor modulation, which could influence mood and cognition.
Biological Activity
Research indicates that derivatives of similar structures have shown promising biological activities, including:
- Antidepressant Effects : Compounds with similar piperazine structures have demonstrated efficacy in animal models of depression.
- Anticonvulsant Activity : Certain derivatives have been tested for anticonvulsant properties, indicating potential utility in seizure disorders.
Case Studies
Several studies have evaluated the biological effects of compounds related to or derived from this structure:
- Antidepressant Activity : A study highlighted that piperazine derivatives exhibited significant antidepressant-like effects in the forced swim test in mice, suggesting potential therapeutic applications for mood disorders .
- Anticonvulsant Properties : Another investigation found that compounds with similar piperazine configurations showed marked anticonvulsant activity in various models, including maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests .
- Inhibition of Acetylcholinesterase : Virtual screening studies have indicated that piperazine derivatives can inhibit human acetylcholinesterase, which is crucial for potential Alzheimer's disease therapies .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is critical for optimizing its pharmacological profile. Modifications to the piperazine ring and phenoxy group can significantly affect receptor binding affinity and selectivity.
Important Findings:
- Substituents on the phenoxy group can enhance binding to serotonin receptors.
- Variations in the piperazine structure can alter CNS penetration and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues in Quinazolinone and Pyrimidine Scaffolds
Key Compounds from :
describes six quinazolinone-based acetamide derivatives (7a–7f), including 7c (2-(4-Chloro-3-methylphenoxy)-N-(4-oxo-1-phenyl-1,4-dihydroquinazolin-6-yl)acetamide), which shares the 4-chloro-3-methylphenoxyacetamide group with the target compound. However, 7c substitutes the pyrimidine ring with a quinazolinone core. Structural differences include:
- Core Heterocycle: Quinazolinone (7c) vs. pyrimidine (target compound).
- Substituents: The target compound features a 4-phenylpiperazine at position 6 of the pyrimidine, while 7c has a phenyl group at position 1 of the quinazolinone.
- Physical Properties : 7c has a melting point of 255°C, suggesting high crystallinity, which may correlate with reduced solubility compared to pyrimidine-based analogs .
Table 1: Comparison of Key Structural and Physical Properties
Piperazine and Acetamide Derivatives in Kinase Inhibition
highlights Compound 15 (N-(4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-2-(4-((6-(methylamino)-pyrimidin-4-yl)oxy)phenyl)acetamide), a pyrimidine-acetamide derivative with a 4-ethylpiperazine group. Key comparisons:
- Piperazine Substituents : The target compound uses a 4-phenylpiperazine, whereas Compound 15 employs a 4-ethylpiperazine. Phenyl groups may enhance lipophilicity and target binding affinity compared to alkyl chains .
- Biological Implications : Piperazine derivatives are common in kinase inhibitors (e.g., MNK inhibitors in ). The phenylpiperazine in the target compound could modulate selectivity for kinases or viral polymerases.
Role of Chloro and Methyl Substituents
The 4-chloro-3-methylphenoxy group in the target compound is structurally analogous to substituents in 7c and 7f (). These groups likely influence:
- Steric Effects : The 3-methyl group may restrict rotational freedom, stabilizing interactions with enzymatic pockets .
Pyrimidine-Acetamide Hybrids in Drug Discovery
describes pyrimidine-acetamide hybrids (e.g., Compound 5 ) designed as kinase inhibitors. Unlike the target compound, these analogs incorporate benzo[d][1,3]dioxol-5-yl or dioxopiperidinyl groups, which introduce hydrogen-bonding capabilities. Such structural variations highlight the versatility of the pyrimidine-acetamide scaffold in targeting diverse biological pathways .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can intermediates be purified?
The synthesis typically involves coupling 4-chloro-3-methylphenol with a pyrimidine scaffold functionalized with a phenylpiperazinyl group. Key steps include nucleophilic substitution at the pyrimidine C4 position and amide bond formation. Intermediates can be purified via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization using ethanol/water mixtures. Characterization via -NMR and LC-MS is critical to confirm intermediate integrity .
Q. What spectroscopic techniques are essential for structural characterization?
- -NMR and -NMR : To confirm substituent positions and amide bond formation.
- High-resolution mass spectrometry (HRMS) : For molecular weight validation.
- FT-IR : To verify carbonyl (C=O) and amide (N-H) functional groups.
- X-ray crystallography (if crystalline): For absolute stereochemical confirmation .
Q. What solubility and formulation strategies are recommended for in vitro assays?
The compound’s solubility varies with pH and solvent polarity. Use DMSO for stock solutions (≤10 mM) and dilute in PBS or cell culture media. For hydrophobic assays, consider co-solvents like cyclodextrins (5-10% w/v) to enhance dispersion. Centrifugation (10,000 rpm, 5 min) is advised to remove precipitates before dosing .
Advanced Research Questions
Q. How can computational reaction path search methods optimize synthesis?
Tools like quantum chemical calculations (DFT) and transition-state modeling (e.g., Gaussian, ORCA) can predict feasible pathways for pyrimidine functionalization. ICReDD’s approach combines computational screening with experimental validation to prioritize routes with lower activation energies, reducing trial-and-error steps by ~40% .
Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological activity data?
Discrepancies in IC values across assays (e.g., kinase inhibition vs. cytotoxicity) may arise from off-target effects or assay conditions. Systematic SAR strategies include:
- Substituent scanning : Replace the phenylpiperazinyl group with bioisosteres (e.g., morpholine, thiomorpholine) to probe selectivity.
- Proteome-wide profiling : Use affinity chromatography or thermal shift assays to identify unintended targets .
Q. What strategies enhance metabolic stability of the phenylpiperazinyl moiety?
Introducing electron-withdrawing groups (e.g., trifluoromethyl at the phenyl ring) reduces oxidative metabolism by cytochrome P450 enzymes. Deuterating labile C-H bonds in the piperazine ring can also prolong half-life (e.g., increased by 2.5× in rat liver microsomes) .
Q. How can heterogeneous catalysis improve reaction efficiency in multi-step synthesis?
Immobilized catalysts (e.g., Pd/C for Suzuki couplings) enable recycling and reduce metal contamination. For example, using HPMC-stabilized Pd nanoparticles achieves >95% yield in aryl-aryl coupling steps with <0.1 ppm residual Pd .
Data Contradiction Analysis
Q. How to address low yields in amide bond formation steps?
Competing side reactions (e.g., hydrolysis or dimerization) may occur. Mitigation strategies:
Q. Why do in vitro and in vivo pharmacokinetic data diverge?
Poor correlation often stems from protein binding or efflux transporters (e.g., P-gp). Solutions:
- Plasma protein binding assays : Measure free fraction using ultrafiltration.
- Transporter inhibition studies : Co-administer cyclosporine A (P-gp inhibitor) in animal models .
Safety and Compliance
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